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molecular formula C11H8ClN3O2 B1400473 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine CAS No. 1268619-67-5

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine

Cat. No. B1400473
M. Wt: 249.65 g/mol
InChI Key: XWIBHSPSYGANEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328103B2

Procedure details

To a degassed (15 min, N2) suspension of 2-chloro-4-iodopyridine (3.0 g, 12.53 mmol), 3-nitroaniline (1.82 g, 13.18 mmol), BINAP (0.39 g, 0.626 mmol) and Cs2CO3 (8.16 g, 25.04 mmol) in toluene (72 mL) was added Pd(OAc)2 (0.084 g, 0.374 mmol). The reaction tube was sealed and the mixture stirred at 90° C. for 18 h. The mixture was cooled to rt and filtered, washing with EtOAc. The orange/yellow solid collected was washed with CH2Cl2 until all the product washed through into the filtrate. The filtrate was concentrated to afford 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine as a bright yellow solid. Additional product was collected from the solid collected upon concentration of the previous filtrate, after washing with CH2Cl2. No further purification. Total amount of product collected was 2.85 g (91% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
0.084 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[Cl:3][C:4]1[CH:9]=[C:8](I)[CH:7]=[CH:6][N:5]=1.[N+:11]([C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17])([O-:13])=[O:12].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:3][C:4]1[CH:9]=[C:8]([NH:17][C:16]2[CH:18]=[CH:19][CH:20]=[C:14]([N+:11]([O-:13])=[O:12])[CH:15]=2)[CH:7]=[CH:6][N:5]=1 |f:4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
Quantity
1.82 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
0.39 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Cs2CO3
Quantity
8.16 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
72 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.084 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 90° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a degassed
CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with EtOAc
CUSTOM
Type
CUSTOM
Details
The orange/yellow solid collected
WASH
Type
WASH
Details
was washed with CH2Cl2 until all the product
WASH
Type
WASH
Details
washed through into the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)NC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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